
Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Properties
Research has explored various synthetic pathways and chemical properties of compounds related to Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone. Abdelhamid, Shokry, and Tawfiek (2012) synthesized compounds with a naphtho[2,1-b]furan moiety, demonstrating the versatility of furan derivatives in chemical synthesis (Abdelhamid, Shokry, & Tawfiek, 2012). Similarly, Hafez, Ahmed, and Haggag (2001) synthesized bioactive compounds from visnaginone, a compound structurally related to Furan-3-yl derivatives, highlighting the potential biological activities of these compounds (Hafez, Ahmed, & Haggag, 2001).
Pharmacological Activities
Research into the pharmacological activities of furan derivatives, including those related to this compound, has shown promising results. Makkar and Chakraborty (2018) identified novel furanyl compounds from red seaweed with significant anti-inflammatory and antioxidative properties, suggesting potential therapeutic applications (Makkar & Chakraborty, 2018).
Chemical Reactions and Transformations
Several studies have investigated the reactions and transformations of furan derivatives. For example, Friedman and Harman (2001) studied methanol addition to dihapto-coordinated rhenium complexes of furan, shedding light on the reactivity of furan compounds in complex chemical environments (Friedman & Harman, 2001). Similarly, Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, demonstrating the broad applicability of furan-related structures in creating diverse chemical compounds (Patel, Agravat, & Shaikh, 2011).
Enzymatic Reactions
Dijkman, Groothuis, and Fraaije (2014) explored the enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid, revealing the potential of furan derivatives in enzymatic processes and biotechnological applications (Dijkman, Groothuis, & Fraaije, 2014).
properties
IUPAC Name |
furan-3-yl-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-20-13-7-16-8-14(17-13)22-12-3-2-5-18(9-12)15(19)11-4-6-21-10-11/h4,6-8,10,12H,2-3,5,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMAVTIIBBFCGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


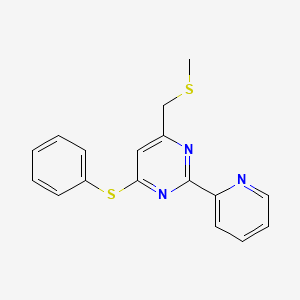

![1-[3-(3,5-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B2369032.png)
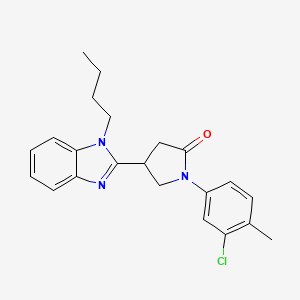

![5-Methyl-7-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2369035.png)
![1-(4-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2369036.png)

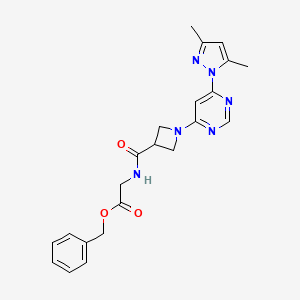
![(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2369041.png)
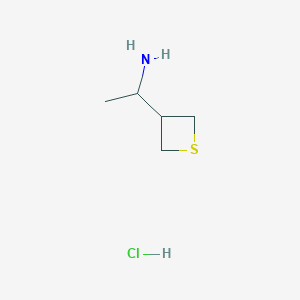
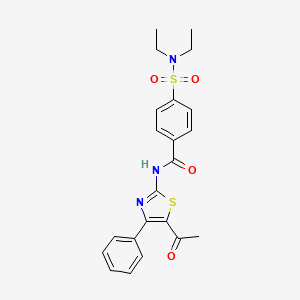
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2369044.png)